molecular formula C13H12FNO2 B1319332 5-Fluoro-2-(3-methoxyphenoxy)aniline CAS No. 937596-43-5

5-Fluoro-2-(3-methoxyphenoxy)aniline

Cat. No.: B1319332
CAS No.: 937596-43-5
M. Wt: 233.24 g/mol
InChI Key: VDOBIQBTRGRHFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(3-methoxyphenoxy)aniline typically involves multiple steps. One common method includes the reaction of 5-fluoro-2-nitrophenol with 3-methoxyphenol in the presence of a base to form an ether linkage. This intermediate is then reduced to the corresponding amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods: the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-Fluoro-2-(3-methoxyphenoxy)aniline is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used in the study of enzyme interactions and protein modifications. It is particularly useful in proteomics research for labeling and identifying proteins .

Medicine: While not directly used as a therapeutic agent, derivatives of this compound are investigated for their potential medicinal properties, including anti-inflammatory and anticancer activities .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-methoxyphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

  • 2-Fluoro-4-methoxyphenylamine
  • 3-Fluoro-2-methoxyphenylamine
  • 4-Fluoro-3-methoxyphenylamine

Uniqueness: 5-Fluoro-2-(3-methoxyphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its reactivity and interaction with biological targets compared to its analogs .

Properties

IUPAC Name

5-fluoro-2-(3-methoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-16-10-3-2-4-11(8-10)17-13-6-5-9(14)7-12(13)15/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOBIQBTRGRHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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